Cas no 2149897-40-3 (3-(1-methylcyclopropyl)morpholine)

3-(1-methylcyclopropyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 3-(1-methylcyclopropyl)morpholine
- Morpholine, 3-(1-methylcyclopropyl)-
- EN300-1664911
- SCHEMBL15499260
- 2149897-40-3
-
- インチ: 1S/C8H15NO/c1-8(2-3-8)7-6-10-5-4-9-7/h7,9H,2-6H2,1H3
- InChIKey: XAGUONWOVUBCLU-UHFFFAOYSA-N
- SMILES: N1CCOCC1C1(C)CC1
計算された属性
- 精确分子量: 141.115364102g/mol
- 同位素质量: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 0.6
じっけんとくせい
- 密度みつど: 1.017±0.06 g/cm3(Predicted)
- Boiling Point: 197.7±15.0 °C(Predicted)
- 酸度系数(pKa): 8.91±0.40(Predicted)
3-(1-methylcyclopropyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1664911-1.0g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 1g |
$999.0 | 2023-06-04 | ||
Enamine | EN300-1664911-2.5g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 2.5g |
$1959.0 | 2023-06-04 | ||
Enamine | EN300-1664911-50mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 50mg |
$839.0 | 2023-09-21 | ||
Enamine | EN300-1664911-5000mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 5000mg |
$2900.0 | 2023-09-21 | ||
Enamine | EN300-1664911-250mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 250mg |
$920.0 | 2023-09-21 | ||
Enamine | EN300-1664911-0.1g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 0.1g |
$879.0 | 2023-06-04 | ||
Enamine | EN300-1664911-10.0g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 10g |
$4299.0 | 2023-06-04 | ||
Enamine | EN300-1664911-5.0g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 5g |
$2900.0 | 2023-06-04 | ||
Enamine | EN300-1664911-0.5g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 0.5g |
$959.0 | 2023-06-04 | ||
Enamine | EN300-1664911-500mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 500mg |
$959.0 | 2023-09-21 |
3-(1-methylcyclopropyl)morpholine 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3-(1-methylcyclopropyl)morpholineに関する追加情報
Professional Introduction to Compound with CAS No. 2149897-40-3 and Product Name 3-(1-methylcyclopropyl)morpholine
Compound with the CAS number 2149897-40-3 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The product name, 3-(1-methylcyclopropyl)morpholine, provides a detailed structural insight into its molecular composition, which is characterized by a morpholine ring substituted with a 1-methylcyclopropyl group. This unique structural motif has positioned the compound as a subject of interest for various applications, particularly in the synthesis of novel bioactive molecules.
The morpholine moiety is a well-known pharmacophore in medicinal chemistry, renowned for its ability to enhance the solubility and bioavailability of drug candidates. Its presence in the compound with CAS No. 2149897-40-3 suggests potential advantages in terms of pharmacokinetic properties, which are crucial for the development of effective therapeutic agents. The 1-methylcyclopropyl group, on the other hand, introduces a rigid cyclic structure that can influence the compound's interactions with biological targets, thereby modulating its pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with various biological receptors. Studies have indicated that 3-(1-methylcyclopropyl)morpholine exhibits promising interactions with enzymes and receptors involved in pain signaling pathways. This has sparked interest in exploring its potential as a lead compound for the development of novel analgesics.
In addition to its pharmacological relevance, the compound has also been investigated for its potential role in chemical synthesis. The unique combination of functional groups in 3-(1-methylcyclopropyl)morpholine makes it a versatile intermediate for constructing more complex molecules. Researchers have leveraged this compound to develop novel synthetic methodologies that could be applied to other areas of chemical research beyond pharmaceuticals.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Preliminary studies have suggested that 3-(1-methylcyclopropyl)morpholine may interact with neurotransmitter receptors in the brain, potentially offering therapeutic benefits for conditions such as epilepsy and depression. These findings are particularly intriguing given the growing demand for alternative treatments that target central nervous system disorders.
The synthesis of 3-(1-methylcyclopropyl)morpholine presents both challenges and opportunities for synthetic chemists. The presence of the 1-methylcyclopropyl group requires careful consideration during the synthetic route design to ensure high yield and purity. However, recent innovations in catalytic methods have provided new avenues for efficient synthesis, making it more feasible to produce this compound on a larger scale.
Industrial applications of 3-(1-methylcyclopropyl)morpholine are also being explored. Its structural features make it a promising candidate for use in agrochemicals, where it could serve as a precursor for developing new pesticides and herbicides. The ability to modulate biological targets with precision makes this compound an attractive option for designing environmentally friendly agrochemical solutions.
The regulatory landscape surrounding 3-(1-methylcyclopropyl)morpholine is another critical aspect that merits attention. As with any chemical entity used in pharmaceutical or industrial applications, compliance with regulatory standards is essential to ensure safety and efficacy. Researchers are working closely with regulatory bodies to navigate these requirements and ensure that the compound can be safely used in various applications.
Future directions for research on 3-(1-methylcyclopropyl)morpholine include further exploration of its pharmacological properties and potential therapeutic applications. Advances in techniques such as high-throughput screening and structure-activity relationship studies are expected to provide deeper insights into its mechanisms of action. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications.
In conclusion, 3-(1-methylcyclopropyl)morpholine, represented by CAS No. 2149897-40-3, is a compound of significant interest due to its unique structural features and potential applications across multiple domains. Its role as a lead compound in drug discovery, an intermediate in chemical synthesis, and a candidate for agrochemical development underscores its versatility and importance in modern chemical research.
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